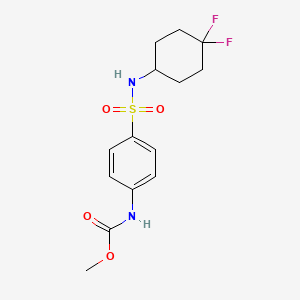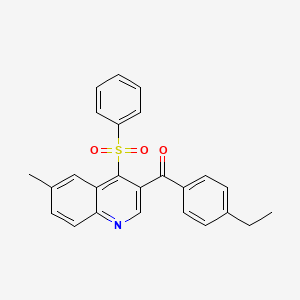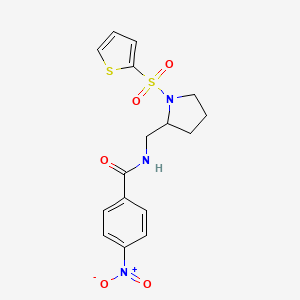![molecular formula C21H20N2O4S B2408671 1-{4-[3-(4-メトキシベンゼンスルホニル)アゼチジン-1-カルボニル]フェニル}-1H-ピロール CAS No. 1706164-17-1](/img/structure/B2408671.png)
1-{4-[3-(4-メトキシベンゼンスルホニル)アゼチジン-1-カルボニル]フェニル}-1H-ピロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is an organic molecule that features a pyrrole ring, a phenyl group, a methoxyphenyl sulfonyl group, and an azetidinone moiety
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Introduction of the Methoxyphenyl Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through cyclization reactions involving β-lactam formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The pyrrole ring and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
作用機序
The mechanism of action of “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)20-14-23(15-20)21(24)16-4-6-17(7-5-16)22-12-2-3-13-22/h2-13,20H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMGEAPWUUVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/new.no-structure.jpg)




![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2408601.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)



